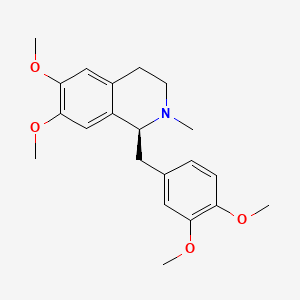

(+-)-Laudanosine

Beschreibung

Natural Occurrence and Botanical Sources

(S)-Laudanosine is an alkaloid that has been identified in several plant species, most notably within the Papaveraceae family. Its presence in these plants is a result of complex biosynthetic pathways.

(S)-Laudanosine is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. nih.govhmdb.cawikipedia.org It is considered a minor alkaloid in opium, constituting about 0.1% of its composition. wikipedia.org The biosynthesis of (S)-Laudanosine in the opium poppy begins with the central intermediate (S)-reticuline. nih.govroyalsocietypublishing.org Through a series of enzymatic reactions, (S)-reticuline is converted to (S)-laudanine, which is then methylated to form (S)-laudanosine. nih.gov This alkaloid is also a precursor in the biosynthetic pathway of papaverine (B1678415). nih.gov

(S)-Laudanosine, also referred to as (+)-Laudanosine, has been successfully isolated from the prickly poppy, Argemone platyceras. caymanchem.comnih.gov This marked the first instance of its isolation from this particular species. nih.govnih.gov The isolation process involved extracting the roots and aerial parts of the plant with ethanol, followed by fractionation and preparative thin-layer chromatography to yield the pure compound. nih.govbiocrick.com While it is a known constituent of other plants in the Papaveraceae family, its identification in A. platyceras expands our understanding of its distribution. nih.gov

Beyond Papaver somniferum, (S)-Laudanosine has been reported in other species within the Papaver genus. For instance, it has been identified in Papaver macrostomum. nih.govresearchgate.net Research into the biosynthesis of alkaloids across various Papaver species continues to elucidate the distribution and evolutionary significance of compounds like (S)-Laudanosine. biorxiv.org

(S)-Laudanosine as a Metabolite of Neuromuscular Blocking Agents

In a clinical context, (S)-Laudanosine is recognized as a significant metabolite of the neuromuscular blocking agents atracurium (B1203153) and its isomer, cisatracurium (B1209417). caymanchem.comresearchgate.netcambridge.orgnih.govresearchgate.net

Atracurium and cisatracurium are non-depolarizing skeletal muscle relaxants used in anesthesia. anesthesiologypaper.com Both of these drugs undergo a spontaneous degradation process in the body, which leads to the formation of laudanosine (B1674548). wikipedia.orgresearchgate.net The plasma concentration of laudanosine is notably lower after the administration of cisatracurium compared to an equipotent dose of atracurium. researchgate.netcambridge.orgresearchgate.net Specifically, laudanosine levels are reported to be about one-fifth to one-third of those seen with atracurium. researchgate.netcambridge.org

Below is an interactive data table summarizing the key aspects of (S)-Laudanosine discussed in this article.

| Category | Sub-category | Details |

| Natural Occurrence | Papaver somniferum | A minor alkaloid (approx. 0.1%) biosynthesized from (S)-reticuline. nih.govhmdb.cawikipedia.orgnih.govroyalsocietypublishing.org |

| Argemone platyceras | Isolated from the roots and aerial parts of the plant. caymanchem.comnih.govnih.gov | |

| Other Papaver species | Found in species such as Papaver macrostomum. nih.govresearchgate.net | |

| Metabolite | Formation from Atracurium | A recognized metabolite of this neuromuscular blocking agent. caymanchem.comresearchgate.netcambridge.orgnih.govresearchgate.net |

| Formation from Cisatracurium | A recognized metabolite, with plasma concentrations being lower than after atracurium administration. caymanchem.comresearchgate.netcambridge.orgnih.govresearchgate.net | |

| Metabolic Pathways | Primarily formed through Hofmann elimination, with a minor contribution from ester hydrolysis. anesthesiologypaper.comresearchgate.netnih.govwikipedia.orgnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871873 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1699-51-0, 20412-65-1, 2688-77-9 | |

| Record name | (±)-Laudanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of S Laudanosine

Proposed Biosynthetic Pathways in Plants

The biosynthesis of (S)-Laudanosine in plants is predominantly understood through the N-methylated pathway, which is one of two proposed routes for the synthesis of papaverine (B1678415) and related alkaloids. nih.govroyalsocietypublishing.org

N-Methylated Pathway from (S)-Reticuline

The N-methylated pathway for (S)-Laudanosine biosynthesis initiates with (S)-reticuline, a pivotal precursor in the production of numerous benzylisoquinoline alkaloids. nih.govnih.govroyalsocietypublishing.orgnih.gov This pathway involves a series of methylation steps. The first key transformation is the methylation of (S)-reticuline to yield (S)-laudanine. This reaction is catalyzed by the enzyme reticuline (B1680550) 7-O-methyltransferase (7OMT). nih.govnih.govroyalsocietypublishing.orgnih.govresearchgate.netpnas.org

Role of (S)-Laudanine as an Intermediate

(S)-Laudanine serves as a direct intermediate in the N-methylated biosynthetic route to (S)-laudanosine. nih.govnih.govroyalsocietypublishing.orgnih.govresearchgate.net Following its formation from (S)-reticuline, (S)-laudanine undergoes further enzymatic modification to become (S)-laudanosine. nih.govnih.govroyalsocietypublishing.orgnih.govresearchgate.net

Enzymatic Steps: 3-O-Methylations by 3OMT

The conversion of (S)-laudanine to (S)-laudanosine is facilitated by 3-O-methylations, a process catalyzed by 3-O-methyltransferase (3OMT) enzymes. nih.govroyalsocietypublishing.orgresearchgate.netresearchgate.net This step involves the addition of methyl groups at specific oxygen positions on the (S)-laudanine molecule, leading to the fully O-methylated structure of (S)-laudanosine.

Role of SOMT1 in Biosynthesis from (S)-Norreticuline and (S)-Reticuline

Scoulerine O-methyltransferase 1 (SOMT1) is an O-methyltransferase enzyme that plays a significant role in the biosynthesis of various benzylisoquinoline alkaloids, including (S)-laudanosine. nih.govnih.govresearchgate.net SOMT1 exhibits the ability to sequentially 3'- and 7-O-methylate both (S)-norreticuline and (S)-reticuline. nih.govnih.govresearchgate.netebi.ac.uk Specifically, SOMT1's activity on (S)-reticuline yields (S)-laudanosine. nih.govnih.govresearchgate.netebi.ac.uk Furthermore, SOMT1 can also produce (S)-tetrahydropapaverine from (S)-norreticuline through similar sequential O-methylations. nih.govnih.govresearchgate.netebi.ac.uk Another enzyme, G3OMT, identified in Eschscholzia californica (California poppy), has also demonstrated the capacity to methylate reticuline and norreticuline (B8769265) at the 7 and 3' positions, resulting in the formation of dual-methylated laudanosine (B1674548) and norlaudanosine, respectively. oup.comkyoto-u.ac.jp

Conversion to Tetrahydropapaverine

(S)-Laudanosine serves as a precursor in the pathway leading to tetrahydropapaverine. This conversion involves the N-demethylation of (S)-laudanosine, yielding tetrahydropapaverine. nih.govnih.govresearchgate.netscite.aicbs.dk This N-demethylation step is considered crucial as it bridges the gap between N-methylated tetrahydrobenzylisoquinoline alkaloids, such as (S)-laudanosine, and the N-demethylated papaverine skeleton. nih.gov Subsequently, tetrahydropapaverine undergoes dehydrogenation, first to 1,2-dihydropapaverine, and then to papaverine. nih.govnih.govresearchgate.netscite.aicbs.dk

Engineered Biosynthesis in Microbial Systems

Efforts have been made to engineer microbial systems for the biosynthesis of (S)-Laudanosine and related benzylisoquinoline alkaloids. The production of racemic (R,S)-laudanosine has been achieved in Escherichia coli by providing (R,S)-norlaudanosoline as a substrate to bacterial strains engineered to express O-methyltransferases (O-MTs) and N-methyltransferases (NMTs). rsc.org However, challenges such as low yields and the accumulation of various methylated intermediates due to the limited activity of O-MTs have been reported in these systems. rsc.org

In a promising development, the enzyme coclaurine (B195748) N-methyltransferase (CNMT) from Coptis japonica has demonstrated efficient conversion of (S)-tetrahydroisoquinoline (THIQ) substrates into their corresponding N-methylated products when expressed in E. coli. rsc.org While not directly yielding (S)-laudanosine, the successful engineering of yeast to produce (S)-reticuline, a primary intermediate for numerous benzylisoquinoline alkaloids, signifies a foundational step towards the complete microbial biosynthesis of complex alkaloids like (S)-laudanosine. pnas.org This involves the expression of multiple heterologous enzymes organized into genetic modules. pnas.org

Application of Imine Reductases (IREDs) for (S)-Tetrahydroisoquinoline Alkaloid Production

Imine reductases (IREDs) play a pivotal role in the stereoselective synthesis of (S)-tetrahydroisoquinoline alkaloids (S-THIQs), which are key intermediates in the production of (S)-laudanosine. rsc.orgrsc.orgresearchgate.net These enzymes facilitate the efficient and stereoselective conversion of dihydroisoquinoline (DHIQ) precursors into their corresponding (S)-tetrahydroisoquinolines. rsc.orgrsc.org For instance, the imine reductase IR45 has been engineered to significantly broaden its substrate specificity, enabling it to efficiently convert 1-phenyl and 1-benzyl 6,7-dimethoxy-DHIQs into the desired (S)-THIQs. rsc.orgrsc.org

The application of IREDs, often in conjunction with other enzymes like N-methyltransferases (NMTs) and glucose dehydrogenase (GDH), has enabled the construction of artificial biosynthetic pathways in Escherichia coli. rsc.orgrsc.org These engineered pathways have demonstrated high efficiency, achieving 100% yield from DHIQ precursors in the production of several (S)-THIQAs, including (S)-laudanosine. rsc.orgrsc.org The ability of IREDs to tolerate steric hindrance also makes them valuable for the synthesis of various natural and synthetic THIQs. rsc.org

The kinetic parameters of IR45 and its mutants for the conversion of various dihydroisoquinoline substrates highlight their catalytic efficiency. For example, IR45 showed a kcat/Km of 0.174 s⁻¹ mM⁻¹ for substrate 5a (a precursor to (S)-laudanosine), while its F190M–W191F mutant exhibited an improved kcat/Km of 0.306 s⁻¹ mM⁻¹. nih.gov

Table 1: Kinetic Parameters of IR45 and its Mutants for DHIQ Conversion nih.gov

| Substrate | Enzyme Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) |

| 1a | IR45 | 0.154 | 0.020 | 0.129 |

| 1a | F190L–W191F | 0.123 | 0.009 | 0.076 |

| 1a | F190M–W191F | 0.108 | 0.031 | 0.288 |

| 4a | IR45 | 0.148 | 0.021 | 0.146 |

| 4a | F190L–W191F | 0.252 | 0.049 | 0.196 |

| 4a | F190M–W191F | 0.251 | 0.248 | 0.989 |

| 5a | IR45 | 0.518 | 0.090 | 0.174 |

| 5a | F190L–W191F | 0.353 | 0.041 | 0.117 |

| 5a | F190M–W191F | 0.178 | 0.054 | 0.306 |

Note: NA indicates no activity for certain enzyme-substrate combinations. nih.gov

Role of N-Methyltransferases (NMTs) in Microbial Pathways

N-methyltransferases (NMTs) are crucial enzymes in the biosynthesis of benzylisoquinoline alkaloids (BIAs), including (S)-laudanosine, by catalyzing the transfer of a methyl group, often from S-adenosylmethionine (SAM), to an amine or hydroxyl group of the alkaloid precursors. royalsocietypublishing.orgbiocrick.commdpi.com In microbial pathways engineered for alkaloid production, NMTs are essential for the N-methylation step that leads to the formation of N-methylated tetrahydroisoquinoline alkaloids. rsc.orgrsc.org

Coclaurine N-methyltransferase (CNMT), particularly from Coptis japonica, is a well-characterized NMT known for its relaxed substrate specificity, allowing it to methylate various tetrahydroisoquinoline (THIQ) products. rsc.orgnih.govrsc.org This enzyme is key in the pathway leading to (S)-reticuline, where it introduces the N-methyl substituent into coclaurine. rsc.orgnih.gov When CNMT is assembled with IREDs and GDH in Escherichia coli, it efficiently converts (S)-THIQ intermediates into (S)-THIQAs, demonstrating 100% conversion of five different (S)-THIQ substrates into their corresponding N-methylated products. rsc.orgnih.govrsc.org

Another example is the SOMT1 enzyme from Papaver somniferum (opium poppy), which sequentially 3′- and 7-O-methylates (S)-norreticuline and (S)-reticuline with relatively high substrate affinity, yielding (S)-tetrahydropapaverine and (S)-laudanosine, respectively. researchgate.netnih.gov The crystal structure of pavine (B1216701) NMT from Thalictrum flavum has provided insights into its substrate recognition and catalysis, showing a preference for (+/-)-pavine and (S)-reticuline as substrates. biocrick.com Mutagenesis studies on pavine NMT have identified residues near the methyl group of SAM and the nitrogen atom of the alkaloid acceptor that are critical for enzyme activity. biocrick.com

Synthetic Methodologies for S Laudanosine and Derivatives

Enantioselective Chemical Synthesis

Enantioselective synthesis is critical for producing (S)-Laudanosine due to its chiral nature. Several pathways have been explored to achieve the desired stereoisomer.

L-3-(3,4-Dihydroxyphenyl)alanine (L-DOPA) serves as a key starting material for the asymmetric synthesis of (S)-laudanosine and related isoquinoline (B145761) alkaloids. One approach involves the Pictet-Spengler reaction of the methyl ester of L-DOPA with sodium 3-(3,4-dimethoxyphenyl)glycidate. This condensation yields a mixture of diastereomeric tetrahydroisoquinolines, with the more stable cis-isomers often predominating. These major isomers can then be converted into (S)-laudanosine through established methods. clockss.orgjst.go.jp

The Pictet-Spengler reaction is a widely utilized method for synthesizing the tetrahydroisoquinoline moiety, a core structure of (S)-laudanosine. researchgate.net This reaction involves the condensation of a β-arylethylamine (or its derivative) with an aldehyde or ketone, followed by cyclization. Enantioselective Pictet-Spengler modifications have been extensively studied. For instance, the condensation of dopamine (B1211576) with (R)-(+)-glyceraldehyde has been demonstrated for the enantioselective synthesis of (S)-(+)-laudanosine. cdnsciencepub.com Another strategy involves the reaction of 3,4-dimethoxyphenylethylamine with substituted benzaldehydes in the presence of trifluoroacetic acid to yield 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. researchgate.net Chiral auxiliary-mediated Pictet-Spengler reactions have also been employed for the asymmetric synthesis of (-)-laudanosine. tandfonline.com Furthermore, a catalytic asymmetric Pictet-Spengler platform using N-carbamoyl-β-arylethylamines with various aldehydes has been developed, yielding enantioenriched THIQs that serve as intermediates for various natural products, including aporphines accessible from laudanosine (B1674548). acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for carbon-carbon bond formation. researchgate.net A concise strategy for constructing the tetrahydroisoquinoline core, found in (S)-laudanosine, involves palladium-catalyzed intramolecular coupling of aryl iodides with ester enolates. This method, utilizing K3PO4 as a base, can result in high yields of the tetrahydroisoquinoline ring. researchgate.net While direct application to (S)-laudanosine synthesis is implied through the formation of the core structure, specific examples for the enantioselective synthesis of (S)-laudanosine via this method are less explicitly detailed in the provided snippets. However, palladium-catalyzed intramolecular arylation has been used in the synthesis of other isoquinoline alkaloids and their derivatives. rsc.org The intramolecular Heck reaction, a type of palladium-catalyzed coupling, has also been explored in the context of laudanosine analogues, particularly for macrocyclization. mdpi.com

Silicon-mediated reactions offer novel routes to isoquinoline alkaloids, including (±)-laudanosine. This synthetic approach involves intra- and intermolecular nucleophilic addition of an organosilicon compound to a carbon-nitrogen double bond. rsc.orgrsc.org This method provides an alternative strategy for constructing the isoquinoline skeleton, contributing to the diversity of synthetic routes available for such complex natural products.

While the focus is on (S)-laudanosine, strategies for synthesizing its enantiomer, (R)-(-)-laudanosine, are also relevant for understanding enantioselective control. (R)-(-)-Laudanosine has been synthesized from L-DOPA. A key step in this synthesis involves the epimerization of a (1S, 3S)-methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate intermediate, derived from a Pictet-Spengler reaction, to its (1R, 3S)-isomer under hydrogenation conditions. jst.go.jpcapes.gov.br Another Pictet-Spengler protocol for (R)-laudanosine synthesis involved 1,5-asymmetric induction using an 8-phenylmenthyloxycarbonyl chiral auxiliary appended to the nitrogen of β-arylethylamine. clockss.org

Synthesis of (S)-Laudanosine Analogues and Derivatives

The synthesis of (S)-laudanosine analogues and derivatives is crucial for exploring their pharmacological potential and structure-activity relationships. Modifications can occur at various positions, such as C-1, C-6, and C-7 of the tetrahydroisoquinoline core, and involve alterations to the N-methyl group.

For example, N-quaternary analogues of laudanosine, such as N-methyl-laudanosine (NML) and N-ethyl-laudanosine, have been synthesized to investigate their activity as SK channel blockers. nih.gov The presence of a charged nitrogen group appears essential for affinity to SK channels. nih.gov Simplified structures, such as tetrahydroisoquinoline derivatives with H or Me at C-1, showed no significant activity, highlighting the importance of the 1-(3,4-dimethoxybenzyl) moiety. nih.gov

The N-demethylated product, (S)-norlaudanosine, is a key intermediate for the synthesis of C8-substituted tetrahydroprotoberberines and can be obtained from (S)-laudanosine via a Polonovski-type reaction without loss of optical purity. sci-hub.se (S)-Norlaudanosine can then be further converted into (S)-laudanosine, (S)-xylopinine, and (S)-sebiferine. rsc.orgresearchgate.net Racemic norlaudanosine has also been modified to obtain laudanosine via reductive amination. researchgate.net

The Bischler-Napieralski reaction is another commonly used strategy for synthesizing isoquinoline derivatives, which can then be reduced to THIQs, including those serving as precursors for laudanosine analogues. rsc.org Borane-catalyzed intramolecular hydroamination has also been reported for THIQ synthesis. rsc.org

Synthesis of 6'-Bromo-Laudanosine

The synthesis of 6'-Bromo-Laudanosine, often referred to as 2-Bromolaudanosine, involves a multi-step process typically starting from brominated phenylacetic acid derivatives. One approach describes the preparation of (±)-2-bromolaudanosine through a sequence that begins with the bromination of 3,4-dimethoxyphenylacetic acid. This bromo-acid is then converted into its acid chloride, which subsequently reacts with 3,4-dimethoxyphenylethylamine to form an amide. The amide undergoes cyclization via a Bischler-Napieralski reaction using phosphoryl chloride in dry benzene, yielding 1-(2-bromo-4,5-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline, isolated as its hydrochloride salt. Subsequent methylation of this dihydroisoquinoline with methyl iodide and reduction with sodium borohydride (B1222165) provides (±)-6-bromolaudanosine. nih.govnih.gov

Synthesis of N-Propyl-Norlaudanosine

N-Propyl-Norlaudanosine is a derivative of norlaudanosine, which itself is an N-demethylated form of laudanosine. The synthesis of N-Propyl-Norlaudanosine can be achieved through the N-alkylation of norlaudanosine. Specifically, the N-alkylation of norlaudanosine (NOR) with propyl bromide is performed in dimethylformamide (DMF) at 60 °C for 20 hours to yield N-propyl-norlaudanosine (PROP). tcichemicals.com This highlights a direct and efficient route to introduce an N-propyl group onto the norlaudanosine scaffold.

Electrochemical Approaches for Morphine Alkaloid Synthesis from Laudanosine Derivatives

Electrochemical methods offer a sustainable alternative to traditional stoichiometric oxidants for the synthesis of complex alkaloids, including morphine alkaloids, from laudanosine derivatives. A key electrochemical approach involves the anodic aryl-aryl coupling of laudanosine derivatives. Early work by Miller (1971–1973) demonstrated the anodic oxidative coupling of benzylisoquinolines, including laudanosine, on a platinum electrode in a divided cell under potentiostatic conditions. In the presence of electrolytes such as sodium carbonate or tetramethylammonium (B1211777) tetrafluoroborate, this reaction yielded O-methylflavinine with a 52% yield. vrachi.name

More recent advancements have focused on regio- and diastereoselective electrochemical 4a-2'-coupling of 3',4',5'-trioxygenated laudanosine derivatives. This coupling enables the synthesis of morphinandienones, which serve as crucial intermediates for the total synthesis of complex alkaloids like (-)-oxycodone and (-)-thebaine. uni.luuni-goettingen.de These anodic transformations can provide high yields and are adaptable to constant current conditions, suitable for both simple undivided cells and continuous flow systems, offering a more environmentally friendly pathway to these valuable compounds. uni.luuni-goettingen.de

Copper-Catalyzed Transfer Hydrogenation Routes to Norlaudanosine

Copper-catalyzed transfer hydrogenation presents a general and efficient method for the reduction of isoquinolines to their corresponding tetrahydroisoquinoline alkaloids, including norlaudanosine. This methodology utilizes an oxazaborolidine–BH3 complex under mild reaction conditions. A broad range of isoquinolines has been successfully reduced with yields typically ranging from 61–85%. nih.govwikidata.org

For the synthesis of (±)-norlaudanosine, a biologically active tetrahydroisoquinoline alkaloid and a key precursor for (±)-laudanosine and (±)-N-methyl-laudanosine, this method has been successfully applied, yielding (±)-norlaudanosine in 62%. nih.govwikidata.orgcenmed.com The reaction conditions involve the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF3SO3)2) as the catalyst and an oxazaborolidine complex, which is prepared in situ from dl-phenylalanine (B559549) and BH3·THF. The process is typically conducted in 1,2-dichloroethane (B1671644) (DCE) under an argon atmosphere. wikidata.orgctdbase.org This approach offers operational simplicity by avoiding the use of flammable hydrogen gas. wikidata.org

Table 1: Copper-Catalyzed Transfer Hydrogenation of Isoquinolines to Tetrahydroisoquinolines

| Substrate Class | Catalyst System | Conditions | Yield Range | Application to Norlaudanosine |

| Isoquinolines | Cu(CF3SO3)2, Oxazaborolidine–BH3 complex | Mild, DCE, Ar atmosphere | 61–85% | (±)-Norlaudanosine (62% yield) nih.govwikidata.org |

Synthesis of N-Methyl-Laudanosine and other N-Quaternary Derivatives

The synthesis of N-Methyl-Laudanosine, which is (S)-Laudanosine itself, can be achieved through the N-methylation of norlaudanosine. Norlaudanosine, obtained from the reduction of 3,4-dihydropapaverine (B1221456) with sodium borohydride, can be converted to laudanosine via reductive amination. tcichemicals.com

Beyond simple N-methylation, various N-quaternary derivatives of laudanosine have been synthesized. These derivatives are typically formed by further alkylation of the tertiary amine nitrogen of laudanosine or its analogues. For instance, N-methyl-1,2,3,4-tetrahydroisoquinolines can be further methylated using methyl iodide in refluxing acetonitrile (B52724) to yield quaternary ammonium (B1175870) derivatives. iiab.me Studies have explored the synthesis of N-ethyl-laudanosine, N-butyl-laudanosine, and N-benzyl-laudanosine derivatives, among others. nih.gov The presence of a charged nitrogen group in these N-quaternary derivatives is crucial for their biological activity, such as their affinity for apamin-sensitive binding sites. iiab.menih.gov

Table 2: N-Quaternary Laudanosine Derivatives

| Derivative Name | Alkylating Agent (Example) | Key Structural Feature |

| N-Methyl-Laudanosine | Methyl iodide | N-methyl group |

| N-Ethyl-Laudanosine | Ethylating agent | N-ethyl group |

| N-Butyl-Laudanosine | Butylating agent | N-butyl group |

| N-Benzyl-Laudanosine | Benzylating agent | N-benzyl group |

Pharmacological Mechanisms and Biological Activities of S Laudanosine

Neuropharmacological Research

(S)-Laudanosine has been a subject of neuropharmacological research due to its capacity to influence various CNS pathways. Its interactions with different receptor systems contribute to its observed biological activities. biosynth.comresearchgate.net

Interactions with Neurotransmitter Systems

(S)-Laudanosine exhibits diverse interactions with several neurotransmitter systems, influencing their function through specific binding and modulatory actions.

(S)-Laudanosine demonstrates an inhibitory effect on low-affinity gamma-aminobutyric acid (GABA) receptors. Research indicates that while it is largely ineffective at high-affinity GABA receptors, it significantly inhibits low-affinity GABA receptors. Specifically, (S)-Laudanosine showed an inhibitory effect at low-affinity GABA receptors labeled by [3H]bicuculline methochloride, with an IC50 value of 10 µM. In contrast, it was almost ineffective at high-affinity GABA receptors labeled by [3H]muscimol binding, exhibiting an IC50 of 100 µM. ncats.ionih.gov Bicuculline itself is a competitive antagonist of GABA-A receptors, with an IC50 of 3 µM. wikipedia.org

Table 1: Inhibition of GABA Receptors by (S)-Laudanosine

| Receptor Type | Ligand Used for Labeling | IC50 Value (µM) | Reference |

| Low-Affinity GABA Receptors | [3H]bicuculline methochloride | 10 | ncats.ionih.gov |

| High-Affinity GABA Receptors | [3H]muscimol | 100 | ncats.ionih.gov |

(S)-Laudanosine interacts with various opioid receptor subtypes, demonstrating competitive binding. It has been shown to lower radiolabeled opioid binding at mu 1, mu 2, delta, kappa 1, and kappa 3 receptors. ncats.ionih.gov Saturation studies have confirmed competitive interactions at mu 1, mu 2, delta, and kappa 3 sites, leading to increases in apparent Kd values without significant alterations in the maximal number of binding sites. nih.gov The interaction with the mu 1 opioid receptor is particularly notable, with a Ki value of 2.7 µM. ncats.ionih.gov Furthermore, in animal models, (S)-Laudanosine has been observed to elicit a dose-dependent analgesic effect, which was attenuated by coadministration of mu 1- and mu 2-selective antagonists, suggesting a mu 1 mechanism for its analgesia-mediated property. nih.gov

Table 2: Binding Affinity of (S)-Laudanosine to Opioid Receptor Subtypes

| Opioid Receptor Subtype | Ki Value (µM) | Reference |

| Mu 1 | 2.7 | ncats.ionih.gov |

| Mu 2 | 13 | ncats.ionih.gov |

| Delta | 5.5 | ncats.ionih.gov |

| Kappa 1 | 21 | ncats.ionih.gov |

| Kappa 3 | 24 | ncats.ionih.gov |

(S)-Laudanosine acts as a non-competitive and voltage-dependent inhibitor of several neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Research has shown that (S)-Laudanosine can inhibit the major brain α4β2 receptor, the ganglionic α3β4 or α3β4α5 receptors, and the homomeric α7 receptors in the micromolar range. ncats.ioresearchgate.net This modulatory action on nAChRs contributes to its neuropharmacological profile.

Table 3: Inhibition of Nicotinic Acetylcholine Receptor Subtypes by (S)-Laudanosine

| Nicotinic Acetylcholine Receptor Subtype | Action | Concentration Range | Reference |

| α4β2 | Inhibition | Micromolar | ncats.ioresearchgate.net |

| α3β4 | Inhibition | Micromolar | ncats.ioresearchgate.net |

| α3α5β4 | Inhibition | Micromolar | researchgate.net |

| α7 | Inhibition | Micromolar | ncats.ioresearchgate.net |

Studies have consistently demonstrated that (S)-Laudanosine does not interact with benzodiazepine (B76468) or muscarinic receptors. wikipedia.orgncats.iothegoodscentscompany.comnih.gov Specifically, D,L-laudanosine (which includes the (S) stereoisomer) was tested for its ability to displace receptor-specific ligands from these binding sites. It failed to inhibit the binding of [3H]flunitrazepam to central benzodiazepine receptors in the cerebral cortex, the binding of [3H]PK 11195 or [3H]Ro 5-4864 to peripheral benzodiazepine binding sites in the cerebral cortex and kidney, or the binding of [3H]quinuclidinyl benzilate to muscarinic receptors in the cerebral cortex. nih.gov These findings suggest that any convulsive effects observed with (S)-Laudanosine are not mediated through these receptor systems.

While direct, explicit studies focusing solely on the "modulation of brain synaptosomal plasma membrane" by (S)-Laudanosine are not extensively detailed in the provided literature, its known interactions with various membrane-bound neurotransmitter receptors inherently imply an influence on neuronal membrane function. (S)-Laudanosine is capable of crossing the blood-brain barrier biosynth.comresearchgate.net, and its documented inhibitory and modulatory effects on GABA, opioid, and nicotinic acetylcholine receptors occur at the level of the neuronal plasma membrane where these receptors are located. Therefore, its neuropharmacological actions are intrinsically linked to the modulation of the brain's synaptosomal plasma membrane through these specific receptor interactions.

Central Nervous System Effects

(S)-Laudanosine's effects on the central nervous system are diverse, ranging from excitatory activities to potential interactions with anesthetic agents and possible neuroprotective roles.

Induction of Seizure Activity and Excitation

(S)-Laudanosine can induce excitement and seizure activity, particularly at higher concentrations. medchemexpress.comresearchgate.netnih.govmedchemexpress.com Studies in animals have shown that intravenous bolus doses of laudanosine (B1674548) (10–20 mg kg−1 in mice and rats) can cause convulsions and hind limb extensions. researchgate.net These effects were preventable with pretreatment using diazepam. researchgate.net In anesthetized dogs, plasma concentrations of laudanosine exceeding 10 µg ml−1 have been observed to induce epileptic EEG spiking, and concentrations greater than 17 µg ml−1 produced prolonged seizures. researchgate.net Laudanosine is reported to cause cerebral stimulation in lightly anesthetized animals and can lead to arousal from anesthesia at subconvulsive doses. medchemexpress.com

Decreased Seizure Threshold

Laudanosine is known to decrease the seizure threshold. wikipedia.orgnih.govtaylorandfrancis.comwikipedia.org This means that a lower intensity of stimulus is required to induce a seizure when laudanosine is present. sgul.ac.uk This effect is attributed, in part, to its inhibitory effect on low-affinity GABA receptors, with an IC50 value of 10 µM. medchemexpress.comnih.govmedchemexpress.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS, and a reduction in its inhibitory activity can lead to an increase in excitatory activity, thereby lowering the seizure threshold. sgul.ac.uk

Analgesic Effects

(S)-Laudanosine has been shown to exert analgesic effects. medchemexpress.comresearchgate.netontosight.ai This analgesic property is primarily mediated by its competitive binding to the opioid Mu-1 receptor, with a Ki value of 2.7 µM. medchemexpress.commedchemexpress.com Research in mice using a tail-flick assay demonstrated that laudanosine elicited dose-dependent analgesia. nih.gov This analgesic effect was attenuated by coadministration of beta-funaltrexamine (B1242716) (a mu-1 and mu-2 selective antagonist) and naloxonazine (a mu-1 antagonist), but not by kappa-1 or delta-selective antagonists, indicating a mu-1 opioid receptor mechanism. nih.gov There is also evidence suggesting mu-2 activity, particularly when laudanosine is administered intrathecally. nih.gov

Table 1: Opioid Receptor Binding Affinities of Laudanosine

| Opioid Receptor Subtype | Ki Value (µM) nih.gov |

| Mu-1 | 2.7 |

| Mu-2 | 13 |

| Delta | 5.5 |

| Kappa-1 | 21 |

| Kappa-3 | 24 |

Influence on Respiratory Activity (Non-Respiratory Excitement)

Studies using isolated brainstem-spinal cord preparations of neonatal rats have investigated the influence of laudanosine on central respiratory activity. Laudanosine, at concentrations of 1, 10, and 100 µM, did not induce any effects on the C4 respiratory rate, which serves as an index of respiratory rate. researchgate.netnih.gov However, at a concentration of 100 µM, laudanosine induced non-respiratory excitement activities in all preparations, which are considered to be potentially similar to seizures observed in in vivo studies. researchgate.netnih.gov This suggests that while laudanosine may not directly affect the rhythmic inspiratory burst activity, it can still induce other forms of CNS excitement.

Interaction with Inhalation Anesthetics (e.g., Halothane (B1672932) MAC)

(S)-Laudanosine interacts with inhalation anesthetics, influencing the plasma concentration required to produce CNS excitation and the minimum alveolar concentration (MAC) of anesthetics. nih.govnih.gov

In rabbits, various inhalation anesthetics modify the CNS excitation-threshold plasma concentration (ETPC) of laudanosine. During normocapnia, 1.0% halothane, 1.6% isoflurane, and 2.0% enflurane (B1671288) increased the ETPC of laudanosine compared to control conditions. nih.gov

Table 2: Influence of Inhalation Anesthetics on Laudanosine Excitation-Threshold Plasma Concentration (ETPC) in Rabbits (Normocapnia) nih.gov

| Anesthetic Concentration | ETPC of Laudanosine (µg ml-1, Mean ± SD) |

| Control (Room Air) | 5.0 ± 0.9 |

| 1.0% Halothane | 11.8 ± 2.5 |

| 1.6% Isoflurane | 11.3 ± 2.8 |

| 2.0% Enflurane | 9.1 ± 1.4 |

The combination of 70% nitrous oxide with 1.0% halothane significantly decreased the ETPC to 6.7 ± 1.2 µg ml-1, which was lower than that for halothane alone. nih.gov Nitrous oxide alone did not significantly change the ETPC. nih.gov

Furthermore, laudanosine has been shown to increase the minimum alveolar concentration (MAC) of halothane in rabbits. nih.gov MAC is a measure of the potency of an inhalational anesthetic. wfsahq.org At steady-state plasma laudanosine concentrations of 457 ng ml-1 and 873 ng ml-1, the MAC of halothane increased by 23% and 30%, respectively, compared to a control MAC of 1.08 ± 0.28%. nih.gov

Table 3: Effect of Laudanosine Plasma Concentration on Halothane MAC in Rabbits nih.gov

| Laudanosine Plasma Concentration (ng ml-1, Mean ± SD) | Halothane MAC (% ± SD) | MAC Increase (%) |

| Control (Saline Infusion) | 1.08 ± 0.28 | - |

| 234 ± 56 | 1.15 ± 0.23 | Not significant |

| 457 ± 66 | 1.33 ± 0.28 | 23 |

| 873 ± 105 | 1.40 ± 0.29 | 30 |

Potential Neuroprotective Effects

The potential neuroprotective effects of laudanosine have been a subject of discussion. Some studies suggest that laudanosine, at concentrations comparable to those measured in cerebrospinal fluid (CSF) of neurosurgical patients after atracurium (B1203153) administration, may activate α4β2 nicotinic acetylcholine receptor (nAChR) subtypes. sci-hub.se Activation of these receptors is implicated in neuroprotective effects. sci-hub.se Additionally, laudanosine's interaction with δ- and κ-opioid receptors, which have shown neuroprotective action against hypoxia and ischemia, has been considered. sci-hub.se However, this hypothesis remains controversial, as laudanosine is not a selective agonist at δ and κ receptors and also activates μ-opioid receptors, which can exacerbate conditions or lower the seizure threshold. nih.govsci-hub.se Furthermore, the α7 nACh receptor subtype, which is important for protection against glutamate (B1630785) neurotoxicity and ischemic damage, is inhibited, not activated, by laudanosine. sci-hub.se Therefore, neuroprotection through laudanosine in neurosurgical patients is considered unlikely by some researchers. sci-hub.se

Cardiovascular System Research

The cardiovascular effects of (S)-laudanosine have been a subject of extensive research, revealing its capacity to influence blood pressure and heart rate, and distinct mechanisms compared to other benzylisoquinolines.

Induction of Hypotension and Bradycardia

(S)-Laudanosine has been shown to induce hypotension (decreased blood pressure) and bradycardia (slowed heart rate) at elevated plasma concentrations. medchemexpress.comnih.govnih.govresearchgate.netcambridge.org Studies in anaesthetized dogs demonstrated that plasma concentrations of laudanosine exceeding 6 µg/ml resulted in significant reductions in arterial pressure (63 ± 2.9 mm Hg) and heart rate (47 ± 8.8 beats/min). nih.govcambridge.orgoup.com In contrast, continuous infusion to conscious dogs yielding plasma concentrations around 1.2 µg/ml did not lead to observable behavioral disturbances. nih.gov

As a metabolite of atracurium and cisatracurium (B1209417), high plasma concentrations of laudanosine are associated with these cardiovascular effects. nih.govresearchgate.netcambridge.org While laudanosine is capable of crossing the blood-brain barrier and can have central nervous system effects, its accumulation and associated toxicity, including cardiovascular disturbances, are generally considered unlikely in typical clinical practice, except possibly during prolonged administration of atracurium in intensive care settings. nih.govnih.govresearchgate.netcambridge.org Furthermore, the use of cisatracurium typically results in lower plasma concentrations of laudanosine compared to atracurium. nih.govresearchgate.net

Table 1: Cardiovascular Effects of Laudanosine in Anaesthetized Dogs

| Effect | Plasma Concentration of Laudanosine | Reduction in Arterial Pressure | Reduction in Heart Rate |

| Hypotension & Bradycardia | > 6 µg/ml nih.govcambridge.orgoup.com | 63 ± 2.9 mm Hg oup.com | 47 ± 8.8 beats/min oup.com |

Comparative Analysis of Cardiovascular Activity with Papaverine (B1678415) and other Benzylisoquinolines

Research has compared the cardiovascular activity of (+/-)-laudanosine with that of papaverine and other benzylisoquinoline alkaloids. In studies involving pithed rats and isolated rat aorta, (+/-)-laudanosine shifted the dose-response curve to methoxamine (B1676408) to the right, indicating an antagonistic effect. nih.govnih.gov It effectively inhibited contractile responses in rat isolated aorta induced by noradrenaline (NA), depolarizing solution (KCl), or depolarizing solution combined with phentolamine, demonstrating greater potency against NA-induced contractions. nih.govnih.gov

The mechanism of action for (+/-)-laudanosine in the cardiovascular system appears to involve selective alpha1-adrenoceptor blocking activity, as evidenced by its inhibition of [3H]-prazosin binding to cortical membranes. nih.govnih.govuchile.cl While it also inhibited [3H]-(+)-cis-diltiazem binding, its potency was lower, and it did not affect [3H]-nitrendipine binding. nih.govnih.gov A notable distinction from papaverine and its derivatives is that (+/-)-laudanosine did not significantly affect different forms of cyclic nucleotide phosphodiesterases (PDEs) isolated from bovine aorta. nih.gov This difference in PDE inhibition is attributed to structural features, specifically the planarity of the isoquinoline (B145761) ring in papaverine, which facilitates its interaction with receptor sites, unlike the non-planar structure of laudanosine. nih.gov

Enzyme Inhibition Studies

(S)-Laudanosine has been investigated for its ability to inhibit various enzymes, including prolyl endopeptidase and cholinesterases.

Inhibition of Prolyl Endopeptidase

(S)-Laudanosine acts as an inhibitor of prolyl endopeptidase (PEP). caymanchem.combiomol.comglpbio.commedkoo.combertin-bioreagent.comlabchem.com.myvincibiochem.it The inhibitory concentration 50% (IC50) for (S)-laudanosine against PEP has been determined to be 341 µM. caymanchem.combiomol.comglpbio.combertin-bioreagent.comvincibiochem.it (S)-Laudanosine, among other alkaloids, has been isolated from Argemone platyceras and subsequently evaluated for its enzyme inhibitory properties. researchgate.net

Table 2: Prolyl Endopeptidase Inhibition by (S)-Laudanosine

| Enzyme | Inhibitor | IC50 Value |

| Prolyl Endopeptidase (PEP) | (S)-Laudanosine caymanchem.combiomol.comglpbio.combertin-bioreagent.comvincibiochem.it | 341 µM caymanchem.combiomol.comglpbio.combertin-bioreagent.comvincibiochem.it |

Inhibition of Cholinesterase and Butyrylcholinesterase

Studies have explored the inhibitory effects of alkaloids, including (+)-laudanosine (which is the S-enantiomer), isolated from Argemone platyceras on human blood acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE). researchgate.net These alkaloids demonstrated dose-dependent inhibition of the enzymes. researchgate.net While (+)-laudanosine was part of the tested compounds, specific IC50 values for (S)-laudanosine's inhibition of AChE and BChE were not explicitly provided in the available research findings, although the general class of alkaloids from Argemone platyceras showed such activity. researchgate.net

Antiplatelet Aggregation Research

(S)-Laudanosine exhibits antiplatelet aggregation activity. At a concentration of 100 µM, (S)-laudanosine has been shown to inhibit both arachidonic acid-induced and collagen-induced aggregation in washed rabbit platelets. caymanchem.combiomol.comglpbio.commedkoo.combertin-bioreagent.comlabchem.com.myvincibiochem.itsanbio.nl This finding highlights its potential in modulating platelet function.

Table 3: Antiplatelet Aggregation Activity of (S)-Laudanosine

| Inducing Agent | (S)-Laudanosine Concentration | Effect on Platelet Aggregation |

| Arachidonic Acid | 100 µM caymanchem.combiomol.comglpbio.combertin-bioreagent.comlabchem.com.myvincibiochem.itsanbio.nl | Inhibition caymanchem.combiomol.comglpbio.commedkoo.combertin-bioreagent.comlabchem.com.myvincibiochem.itsanbio.nl |

| Collagen | 100 µM caymanchem.combiomol.comglpbio.combertin-bioreagent.comlabchem.com.myvincibiochem.itsanbio.nl | Inhibition caymanchem.combiomol.comglpbio.commedkoo.combertin-bioreagent.comlabchem.com.myvincibiochem.itsanbio.nl |

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

Research has explored the potential of various compounds, including certain alkaloids, to inhibit platelet aggregation induced by arachidonic acid (AA). While specific detailed research findings on the direct and potent inhibition of arachidonic acid-induced platelet aggregation solely by (S)-Laudanosine are not extensively highlighted in the provided search results, other dimeric aporphine (B1220529) alkaloids have shown moderate inhibition of AA-induced platelet aggregation. For instance, hernandaline (B157874) exhibited moderate inhibition of platelet aggregation induced by arachidonic acid (100 µM) and collagen (10 µg/mL). proquest.commdpi.com The broader context of antiplatelet activity often involves the arachidonic acid pathway, which promotes platelet activation. sci-hub.se

Other Biological Activities and Derivative Research

Beyond its influence on platelet aggregation, (S)-Laudanosine and its analogues have been investigated for other biological activities, revealing their diverse pharmacological potential.

Small Conductance Ca2+-Activated K+ Channel Blockade by N-Methyl-Laudanosine and Analogues

Small conductance Ca2+-activated K+ channels (SK channels or KCa2 channels) play a crucial role in regulating neuronal activity by mediating the prolonged postspike afterhyperpolarization (AHP). nih.govnih.govnih.gov N-methyl-laudanosine (NML), a quaternary derivative of laudanosine, has been identified as a reversible and relatively specific blocker of apamin-sensitive SK channels. nih.govnih.govnih.govresearchgate.net

Research Findings:

Potency: N-methyl-laudanosine (NML) and N-ethyl-laudanosine induce a reversible blockade of the apamin-sensitive AHP in dopaminergic neurons with mean IC50 values of 15 µM and 47 µM, respectively. nih.govnih.govresearchgate.net Laudanosine itself, along with N-butyl and N-benzyl derivatives, were found to be less potent. nih.govresearchgate.net

SK Channel Subtype Specificity: Methyl-laudanosine equipotently blocks SK1, SK2, and SK3 currents in cell lines, with mean IC50 values of 1.2, 0.8, and 1.8 µM, respectively. nih.govepfl.ch

Mechanism: Methyl-laudanosine and methyl-noscapine are medium potency, quickly dissociating SK channel blockers. nih.gov The difference in IC50 between apamin (B550111) (0.45 nM) and methyl-laudanosine (1.8 µM) in SK3 cells is largely attributed to a significant difference in their dissociation rates (k-1: 0.028 s-1 for apamin vs. ≥20 s-1 for methyl-laudanosine). nih.gov

Structure-Activity Relationship: The presence of a charged nitrogen group is essential for affinity on SK channels. nih.gov The 1-(3,4-dimethoxybenzyl) moiety appears to be an important structural feature for activity. nih.gov Modifications at C-1, C-6, and C-7 positions of the laudanosine scaffold have been explored to find pharmacophore elements. nih.govresearchgate.net Simplified tetrahydroisoquinoline derivatives with H or Me at C-1 showed no significant activity at 300 µM. nih.gov The similar activity of both enantiomers of NML suggests a symmetrical interaction site. nih.gov

Selectivity: Methyl-laudanosine does not interact with nicotinic, GABAA, or voltage-gated K+ channels, but shows some affinity for muscarinic receptors. nih.govnih.gov

Table: IC50 Values for SK Channel Blockade by Laudanosine and its N-Alkyl Derivatives

| Compound | IC50 (µM) on Dopaminergic Neurons nih.govnih.govresearchgate.net | IC50 (µM) on SK1 (Cell lines) nih.gov | IC50 (µM) on SK2 (Cell lines) nih.gov | IC50 (µM) on SK3 (Cell lines) nih.gov |

| Laudanosine | 152 | Not specified | Not specified | Not specified |

| N-Methyl-Laudanosine | 15 | 1.2 | 0.8 | 1.8 |

| N-Ethyl-Laudanosine | 47 | Not specified | Not specified | Not specified |

| N-Butyl-Laudanosine | Less potent | Not specified | Not specified | Not specified |

| N-Benzyl-Laudanosine | Less potent | Not specified | Not specified | Not specified |

Antiprotozoal Activity

(S)-Laudanosine has been investigated for its antiprotozoal activity. In studies evaluating compounds from Croton gratissimus and Cuscuta hyalina, laudanosine showed marginal activity against Leishmania donovani axenic amastigotes, with an IC50 value greater than 150 µM. frontiersin.org Similarly, in another study, laudanosine from Croton gratissimus fruits displayed antiplasmodial activity against Plasmodium falciparum K1 with an IC50 value of 76.1 ± 21.6 µM. uantwerpen.befrontiersin.org While present, its activity against these protozoa is considered weak compared to other isolated constituents. frontiersin.org

Alpha-Adrenergic Receptor Affinity of Analogues

The affinity of laudanosine analogues for alpha-adrenergic receptors has been studied, particularly concerning their N-substitution. Benzyltetrahydroisoquinoline (BTHIQ) molecules, including norlaudanosine and its N-alkylated derivatives, exhibit varying conformations depending on N-substituents. researchgate.net

Research Findings:

Affinity Trend: The alpha-1-adrenergic affinity in the series of N-alkylated norlaudanosine derivatives increased with the bulk of the substituent on the nitrogen atom, following the order: N-propyl > N-ethyl > N-methyl = norlaudanosine. researchgate.netresearchgate.net

Binding Mechanism: Norlaudanosine and its N-alkyl derivatives bound to alpha-1-adrenergic receptors in a competitive manner at a single site. researchgate.net

Conformation and Binding: The alpha-1-adrenergic receptor binding site appears capable of accommodating either the fully extended or semi-folded conformation of BTHIQs. researchgate.netsemanticscholar.org The presence of a bulky substituent on the nitrogen atom seems to favor receptor binding independently of the favored conformation. researchgate.net

Table: Alpha-1-Adrenergic Receptor Affinity of Laudanosine Analogues

| Compound | Relative Affinity (Rank Order) researchgate.netresearchgate.net |

| N-Propyl-Norlaudanosine | Highest |

| N-Ethyl-Norlaudanosine | High |

| Laudanosine | Similar to Norlaudanosine |

| Norlaudanosine | Low |

Potential Anticancer Properties of Derivatives in Multidrug Resistance

The potential anticancer properties of laudanosine derivatives, particularly in the context of multidrug resistance (MDR), have been explored. Multidrug resistance in cancer often arises from the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which transport a wide array of anticancer drugs out of cells, leading to chemotherapy failure. nih.gov

Research Findings:

Synthetic Analogues: Synthetic analogues of laudanosine, such as N-propyl-norlaudanosine (PROP) and 6′-bromo-laudanosine (Br-LAU), have been investigated for their potential anticancer properties in multidrug resistance. researchgate.net

MDR Reversal: The quest for new cytotoxic compounds that are not substrates of P-glycoprotein and can bypass multidrug resistance is an active area of research. nih.gov While the provided information mentions the study of laudanosine derivatives in this context, specific detailed findings on their direct efficacy in reversing MDR or their precise anticancer mechanisms are not elaborated upon in the search results. Other natural compounds and their derivatives, like cepharanthine, have been shown to effectively reverse anticancer drug resistance by acting as modifiers of P-gp-mediated MDR. mdpi.com

Stereochemistry and Structure Activity Relationships Sar of S Laudanosine

Stereochemical Elucidation and Significance

The intricate three-dimensional arrangement of atoms within molecules, known as stereochemistry, is paramount in determining their biological activity. (S)-Laudanosine, with its chiral centers within the tetrahydroisoquinoline skeleton, serves as a prime example where stereochemical configuration dictates its interactions in biological systems.

(S)-Laudanosine, also known by several synonyms including (+)-Laudanosine, L-Laudanosine, and N-Methyltetrahydropapaverine, is the (S) enantiomer of laudanosine (B1674548). nih.govscbt.comcaymanchem.commedkoo.comcymitquimica.com Its PubChem Compound Identifier (CID) is 73397. nih.govwikidata.org The designation "(S)" refers to its absolute configuration at the chiral center, and it is observed to be dextrorotatory, hence the "(+)" prefix. uni-regensburg.de

The presence of chiral centers within the tetrahydroisoquinoline skeleton, a pharmacologically significant core structure, renders enantiomeric separation crucial due to the potential for distinct biological effects between enantiomers. researchgate.netmdpi.comresearchgate.netresearcher.lifenih.gov Different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, or toxicological activities, underscoring the necessity of considering stereochemistry in drug design. solubilityofthings.comwvu.edu For instance, biological systems are highly chiral-selective, interacting with each enantiomer differently and metabolizing them via separate pathways, leading to varied pharmacological activities. wvu.edu

Stereochemical studies on N,N-dialkyl-1-benzyl-1,2,3,4-tetrahydroisoquinolinium salts, which include laudanosine derivatives, have been conducted using a combination of 1H and 13C Nuclear Magnetic Resonance (NMR) studies and confirmed by single-crystal X-ray analysis. rsc.orgrsc.org These studies have assigned the relative stereochemistry at positions 1 and 2 of these salts. rsc.orgrsc.org Quaternization of laudanosine or 5'-methoxylaudanosine (B601609) with an alkyl iodide typically leads to major isomers that possess a trans-relationship between the entering N-alkyl group and the 1-benzyl substituent. rsc.orgrsc.org These trans isomers are characterized by having less shielded 1-H and N-methyl protons in deuteriochloroform. rsc.orgrsc.org

Conformational analysis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, including norlaudanosine and laudanosine, has been investigated using 1H NMR spectra, NOESY experiments, and ab initio theoretical studies. researchgate.netresearchgate.net These studies reveal that the conformational preferences of these flexible molecules are influenced by the presence or absence of N-substituents. researchgate.netresearchgate.net N-unsubstituted secondary amine benzyltetrahydroisoquinolines (BTHIQs) show a clear preference for an extended conformation. researchgate.netresearchgate.net In contrast, N-alkylated derivatives, such as laudanosine, predominantly reside in a semi-folded conformation, while still retaining considerable freedom to exchange between these forms. researchgate.netresearchgate.net A third, folded conformation, although not significantly higher in energy, is relatively inaccessible for these molecules. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of laudanosine derivatives have been crucial in identifying key structural features that contribute to their biological activities, particularly their interaction with SK channels.

N-methyl-laudanosine has been identified as a small-conductance Ca2+-activated K+ (SK) channel blocker. researchgate.nettandfonline.comcore.ac.ukresearchgate.netnih.gov SAR studies have involved modifications at various positions of the laudanosine scaffold, including C-1, C-6, and C-7, to elucidate pharmacophore elements. researchgate.netnih.gov The presence of a 1-(3,4-dimethoxybenzyl) moiety is considered an important feature for activity. researchgate.netnih.gov

A significant finding in SAR studies is that the 6,7-dimethoxy group of N-methyl-laudanosine can be effectively replaced by a hydrophobic moiety, such as an isopropyl substituent, at position 8 of the isoquinoline (B145761) ring. researchgate.netnih.govresearchgate.net This modification, particularly a bulky alkyl substituent at the C-8 position of the tetrahydroisoquinoline, leads to a clear increase in the affinity for apamin-sensitive binding sites on SK channels. researchgate.netresearchgate.net For instance, bis-(8-isopropyl-isoquinolinium) derivatives were synthesized and tested for their affinity for cloned SK2 and SK3 channels, demonstrating improved profiles compared to their 6,7-dimethoxy analogues. nih.govresearchgate.net

Furthermore, the presence of a charged nitrogen group is essential for the affinity of these compounds for SK channels. nih.gov Interestingly, studies on N-methyl-laudanosine indicate that both enantiomers exhibit similar activity, suggesting that the interaction site on the SK channel may possess a symmetrical configuration. nih.gov However, simply increasing the length of the N-substituent (e.g., from methyl to ethyl or butyl) does not necessarily lead to an increase in activity on SK channels. core.ac.uknih.gov

The following table summarizes the IC50 values for N-methyl-laudanosine and N-ethyl-laudanosine in blocking apamin-sensitive afterhyperpolarization (AHP) in dopaminergic neurons:

| Compound | Mean IC50 (µM) |

| N-methyl-laudanosine | 15 |

| N-ethyl-laudanosine | 47 |

| nih.gov |

Effects of N-Alkylation and N-Substitutions on Receptor Affinity and Activity

The N-alkylation and N-substitutions on the nitrogen atom of the tetrahydroisoquinoline core significantly influence the receptor affinity and activity of laudanosine derivatives. (S)-Laudanosine itself possesses an N-methyl group. Further N-alkylation typically leads to quaternary ammonium (B1175870) salts, which play a critical role in modulating activity.

Research has demonstrated that N-quaternary analogues of laudanosine, such as N-methyl-laudanosine (NML) and N-ethyl-laudanosine, induce a reversible and relatively specific blockade of apamin-sensitive afterhyperpolarization (AHP) in dopaminergic neurons. The potency of these derivatives varies with the nature of the N-alkyl substituent. Notably, NML exhibited a mean IC50 of 15 µM, while N-ethyl-laudanosine showed a mean IC50 of 47 µM for this blockade. In contrast, laudanosine itself and derivatives with longer N-alkyl chains, such as N-butyl and N-benzyl, were found to be less potent in blocking apamin-sensitive AHP. These findings suggest that the presence of a charged nitrogen group is an essential feature for the affinity of these compounds on small conductance Ca2+-activated K+ channels (SK channels).

Table 1: Effects of N-Alkylation on SK Channel Blockade in Dopaminergic Neurons

| Derivative | Mean IC50 (µM) for AHP Blockade |

| N-methyl-laudanosine | 15 |

| N-ethyl-laudanosine | 47 |

| Laudanosine | Less potent |

| N-butyl-laudanosine | Less potent |

| N-benzyl-laudanosine | Less potent |

Influence of Substituents at C-1, C-6, and C-7 Positions on Pharmacological Profile

Modifications at the C-1, C-6, and C-7 positions of the (S)-laudanosine scaffold are critical for defining its pharmacological profile and for identifying key pharmacophore elements. The presence of a 1-(3,4-dimethoxybenzyl) moiety is considered an important structural feature for the activity of laudanosine derivatives. Simplified tetrahydroisoquinoline derivatives lacking this specific benzyl (B1604629) moiety or having only hydrogen or methyl groups at the C-1 position have shown no significant activity at concentrations up to 300 µM in assays evaluating SK channel blockade.

Chiral Recognition Mechanisms in Laudanosine and Derivatives

The tetrahydroisoquinoline skeleton of (S)-laudanosine contains chiral centers, making enantiomeric separation and the study of chiral recognition mechanisms highly significant due to the potential for distinct biological effects between enantiomers.

Chiral recognition mechanisms for laudanosine and its derivatives, including 6′-bromo-laudanosine, norlaudanosine, and N-propyl-norlaudanosine, have been investigated using cyclodextrins (CyDs) as chiral selectors in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). Anionic CyDs, particularly sulfated-γ-CyD (S-γ-CyD), have proven to be highly effective in achieving enantioseparation for laudanosine, with a maximum resolution (Rs) of 10.5. Other effective CyDs include octakis-(6-deoxy-6-(2-carboxyethyl)-thio)-γ-CyD (sugammadex, SGX), heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS), heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS), and octakis-(2,3-O-dimethyl-6-O-sulfo)-γ-CD (ODMS), which provided excellent enantioseparation for all four investigated analytes.

Further insights into the chiral recognition mechanism have been gained through Nuclear Magnetic Resonance (NMR) experiments, which confirmed the formation of inclusion complexes. These studies elucidated that the immersion of the C ring of the laudanosine molecule into the CyD cavity is a prevalent feature of the inclusion complex structure. Additionally, the observation of similar activity between both enantiomers of N-methyl-laudanosine (NML) suggests that the interaction site may possess a symmetrical configuration.

Table 2: Enantioseparation of Laudanosine and Derivatives using Cyclodextrins

| Compound | Chiral Selector (Example) | Separation Technique | Resolution (Rs) for Laudanosine (Max) | Key Interaction Insights |

| (S)-Laudanosine | Sulfated-γ-CyD | CE | 10.5 | Ring C immersion into CyD cavity |

| 6′-bromo-laudanosine | SGX, HDAS, HDMS, ODMS | CE, HPLC | Excellent enantioseparation | |

| Norlaudanosine | SGX, HDAS, HDMS, ODMS | CE, HPLC | Excellent enantioseparation | |

| N-propyl-norlaudanosine | SGX, HDAS, HDMS, ODMS | CE, HPLC | Excellent enantioseparation |

Structure-Activity Relationships in Antiplatelet Aggregation

(S)-Laudanosine has demonstrated inhibitory effects on platelet aggregation. Specifically, at a concentration of 100 µM, (S)-laudanosine was found to inhibit both arachidonic acid-induced and collagen-induced aggregation in washed rabbit platelets. nih.gov This indicates a potential role for (S)-laudanosine in modulating platelet function.

While this direct observation highlights the antiplatelet activity of (S)-laudanosine, detailed structure-activity relationship studies specifically focusing on this effect for laudanosine and its direct derivatives are not extensively documented in the provided information. However, it is noteworthy that other related dimeric aporphines, which belong to the broader class of benzylisoquinoline alkaloids, have also been reported to possess antiplatelet aggregation properties. This suggests that the core structural features common to these alkaloid classes may contribute to such pharmacological actions.

Table 3: Antiplatelet Aggregation Activity of (S)-Laudanosine nih.gov

| Compound | Concentration (µM) | Effect on Platelet Aggregation (in washed rabbit platelets) |

| (S)-Laudanosine | 100 | Inhibits arachidonic acid-induced aggregation |

| (S)-Laudanosine | 100 | Inhibits collagen-induced aggregation |

Toxicological Considerations and Accumulation Dynamics in Research Settings

Neurotoxicological Mechanisms

(S)-Laudanosine is known to cross the blood-brain barrier, which enables its interaction with the central nervous system. researchgate.netnih.govcambridge.orgresearchgate.net Research indicates its involvement with gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine (B1216132) receptors, contributing to its observed neurotoxicological effects. researchgate.netnih.govcambridge.orgresearchgate.net

Studies in various animal models have demonstrated (S)-Laudanosine's capacity to induce seizure activity. In mice and rats, intravenous bolus doses ranging from 10 to 20 mg kg⁻¹ caused convulsions and hind limb extensions. researchgate.netresearchgate.netnih.govoup.com In anesthetized dogs, plasma concentrations exceeding 10 µg ml⁻¹ induced epileptic electroencephalogram (EEG) spiking, with prolonged seizures occurring at concentrations greater than 17 µg ml⁻¹. researchgate.netresearchgate.netnih.gov

However, it is important to note that the plasma concentrations of (S)-Laudanosine required to induce epileptic activity in animal models are significantly higher than those typically observed in patients receiving atracurium (B1203153) or cisatracurium (B1209417) in clinical practice. researchgate.netresearchgate.netoup.comtaylorandfrancis.com For instance, a study in rabbits with induced epileptogenic foci showed that mean plasma (S)-Laudanosine concentrations up to 0.8 µg ml⁻¹ did not result in an increased incidence of seizure activity, suggesting that routine clinical use of atracurium is unlikely to provoke seizures even in the presence of such a focus. nih.gov

The observed effects in animal models are summarized in the table below:

| Animal Model | (S)-Laudanosine Concentration/Dose | Observed Neurotoxic Effect | Citation |

| Mice & Rats | 10–20 mg kg⁻¹ (i.v. bolus) | Convulsions, hind limb extensions | researchgate.netresearchgate.netnih.govoup.com |

| Anesthetized Dogs | > 10 µg ml⁻¹ (plasma) | Epileptic EEG spiking | researchgate.netresearchgate.netnih.gov |

| Anesthetized Dogs | > 17 µg ml⁻¹ (plasma) | Prolonged seizures | researchgate.netresearchgate.netnih.gov |

| Rabbits (induced epilepsy model) | Up to 0.8 µg ml⁻¹ (mean plasma) | No increased seizure activity | nih.gov |

Research has shown that the seizure activity induced by (S)-Laudanosine in animal models can be prevented by pretreatment with anticonvulsant medications. Specifically, in mice and rats, the convulsions and hind limb extensions caused by (S)-Laudanosine were effectively prevented by the administration of diazepam. researchgate.netresearchgate.netnih.govoup.com Diazepam, a benzodiazepine (B76468), is well-established for its potent anticonvulsant properties and is widely used to terminate episodes of status epilepticus. nih.govoup.com

Systemic Accumulation and Pharmacokinetic Research

(S)-Laudanosine's elimination from the body is primarily dependent on hepatic metabolism and renal excretion. taylorandfrancis.com Its pharmacokinetic profile is significantly altered in the presence of organ dysfunction, leading to systemic accumulation.

In individuals with hepatic failure, the elimination half-life of (S)-Laudanosine is prolonged. researchgate.netnih.govcambridge.orgresearchgate.net While moderate accumulation occurs in adults, plasma concentrations can be notably greater in infants and children with hepatic impairment. researchgate.netnih.govcambridge.orgresearchgate.net Studies in patients undergoing liver transplantation have shown increased (S)-Laudanosine concentrations during the preanhepatic, anhepatic, and postanhepatic stages. researchgate.netnih.govcambridge.orgresearchgate.net For instance, in patients with hepatic cirrhosis, the elimination half-life of (S)-Laudanosine was found to be 277 minutes, compared to 168 minutes in healthy controls. nih.gov The total volume of distribution of (S)-Laudanosine was also increased in cirrhotic patients (2.68 L kg⁻¹) compared to healthy controls (1.97 L kg⁻¹). researchgate.netnih.gov

The pharmacokinetic parameters of (S)-Laudanosine in hepatic failure are summarized below:

| Condition | Elimination Half-Life (minutes) | Total Volume of Distribution (L kg⁻¹) | Citation |

| Hepatic Cirrhosis | 277 | 2.68 | nih.gov |

| Healthy Controls | 168 | 1.97 | nih.gov |

Renal clearance plays a role in the elimination of (S)-Laudanosine. taylorandfrancis.comoup.compsu.edu Patients with renal failure exhibit higher plasma concentrations and a longer mean elimination half-life for (S)-Laudanosine compared to those with normal renal function. researchgate.netnih.govcambridge.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.gov For example, in critically ill patients, those with renal failure had a significantly longer mean elimination half-life of 1418 minutes for (S)-Laudanosine, compared to 375 minutes in patients with normal renal function. researchgate.netnih.gov Plasma (S)-Laudanosine concentrations can reach up to 4300 ng ml⁻¹ in renal failure patients, in contrast to approximately 1200 ng ml⁻¹ in patients with normal renal function. researchgate.netnih.gov While renal clearance of (S)-Laudanosine increases with urine flow, there is no significant direct relationship with serum creatinine (B1669602) levels. oup.com

The pharmacokinetic parameters of (S)-Laudanosine in renal failure are summarized below:

| Patient Group | Mean Plasma (S)-Laudanosine Concentration (ng ml⁻¹) | Mean Elimination Half-Life (minutes) | Citation |

| Normal Renal Function | ~1200 | 375 | researchgate.netnih.gov |

| Acute Renal Failure | Up to 4300 | 1418 | researchgate.netnih.gov |

(S)-Laudanosine has been shown to cross the placental barrier. researchgate.netnih.govcambridge.orgresearchgate.netnih.gov Studies have reported a mean transplacental transfer of approximately 14% of maternal blood concentrations. researchgate.netnih.govcambridge.orgresearchgate.net In investigations during elective Cesarean sections, the umbilical venous to maternal venous (UV:MV) blood concentration ratio at delivery was found to be greatest for (S)-Laudanosine, with a mean of 19.4% (range 1-35%), compared to atracurium (7%, range 2-21%) and monoquaternary alcohol (10%, range 0-15%). nih.gov The transplacental transfer of drugs is influenced by various mechanisms, including passive diffusion, carrier-mediated cellular uptake and efflux, and transcytosis pathways, with essentially all drugs crossing the placenta to some extent. researchgate.netresearchgate.netdeemagclinic.com

Accumulation during Prolonged Atracurium Infusion